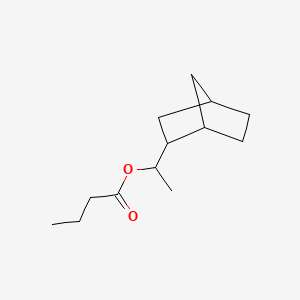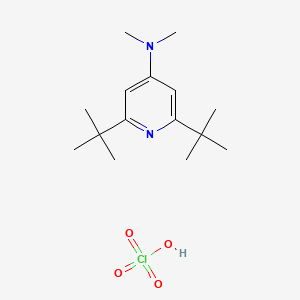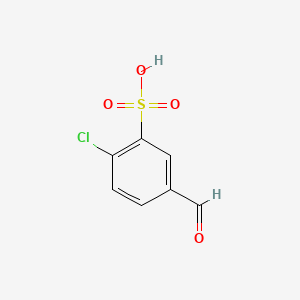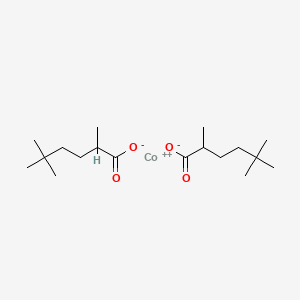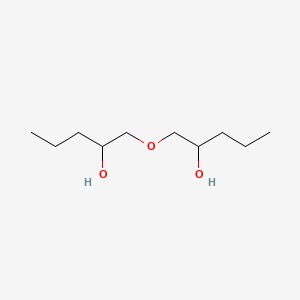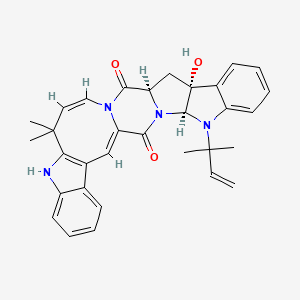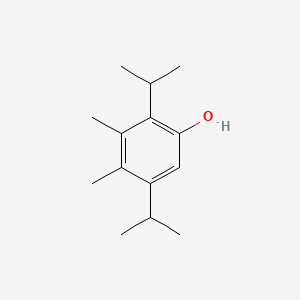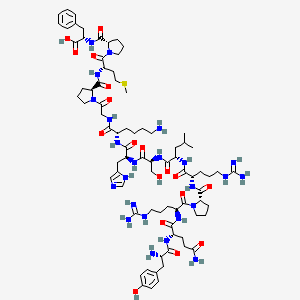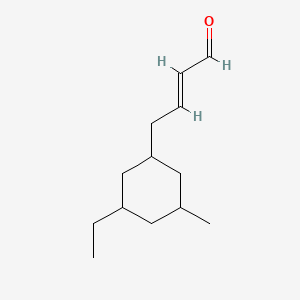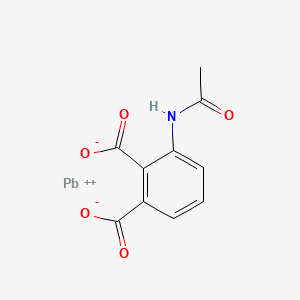
Lead 3-(acetamido)phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead 3-(acetamido)phthalate is a chemical compound with the molecular formula C10H7NO5Pb It is a lead salt of 3-(acetamido)phthalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lead 3-(acetamido)phthalate typically involves the reaction of 3-(acetamido)phthalic acid with a lead salt, such as lead acetate. The reaction is carried out in an aqueous medium, and the product is precipitated out of the solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Lead 3-(acetamido)phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other lead-containing compounds.
Substitution: The compound can participate in substitution reactions where the acetamido group or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while reduction may produce lead metal or other lead salts.
Applications De Recherche Scientifique
Lead 3-(acetamido)phthalate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving lead compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Lead 3-(acetamido)phthalate involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. It may also interact with cellular membranes and other structures, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
- Butyl benzyl phthalate
- Bis(2-ethylhexyl) phthalate
Comparison: Lead 3-(acetamido)phthalate is unique due to its lead content and specific functional groups. Unlike other phthalates, which are primarily used as plasticizers, this compound has distinct chemical properties that make it suitable for specialized applications in research and industry. Its interactions with biological molecules and potential therapeutic applications also set it apart from other similar compounds.
Propriétés
Numéro CAS |
93839-98-6 |
|---|---|
Formule moléculaire |
C10H7NO5Pb |
Poids moléculaire |
428 g/mol |
Nom IUPAC |
3-acetamidophthalate;lead(2+) |
InChI |
InChI=1S/C10H9NO5.Pb/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16;/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2 |
Clé InChI |
TYWBGOXMRBNEPS-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1C(=O)[O-])C(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


